molecular formula C16H19N3O3S B2659591 2-((1-((3,4-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034530-76-0

2-((1-((3,4-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No.: B2659591
CAS No.: 2034530-76-0
M. Wt: 333.41
InChI Key: DOZBVPWPSMWSGR-UHFFFAOYSA-N
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Description

“2-((1-((3,4-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also includes a sulfonyl group attached to a 3,4-dimethylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and pyrrolidine rings, the sulfonyl group, and the 3,4-dimethylphenyl group . The spatial orientation of these groups and their stereochemistry would play a significant role in the compound’s properties and potential biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrimidine and pyrrolidine rings, the sulfonyl group, and the 3,4-dimethylphenyl group could all potentially participate in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure, including the presence of the pyrimidine and pyrrolidine rings, the sulfonyl group, and the 3,4-dimethylphenyl group .

Scientific Research Applications

Crystal Structures and Molecular Interactions

  • R22(8) Motifs in Aminopyrimidine Sulfonate/Carboxylate Interactions : Pyrimidine and aminopyrimidine derivatives, including 2-((1-((3,4-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, are significant due to their natural occurrence as nucleic acid components. Their crystal structures, particularly in organic salts, show complex hydrogen-bonded motifs, crucial for understanding molecular interactions in biological systems (Balasubramani, Muthiah, & Lynch, 2007).

Potential Antifolate Inhibitors

  • Nonclassical Antifolate Inhibitors of Thymidylate Synthase : Novel pyrimidine derivatives, similar to the specified compound, have been synthesized as potential inhibitors of thymidylate synthase. These compounds are explored for their antitumor and antibacterial properties, highlighting the significant therapeutic potential of such pyrimidine derivatives (Gangjee et al., 1996).

Synthesis and Green Metric Evaluation

  • Modified Synthesis of Pyrimidine Derivatives : Research on the synthesis of pyrimidine derivatives, including those structurally similar to this compound, focuses on green chemistry approaches. These methods aim to reduce waste and improve efficiency in the synthesis process, demonstrating the compound's relevance in sustainable chemical practices (Gilbile, Bhavani, & Vyas, 2017).

Biological Activities of Pyrimidine Derivatives

  • Antioxidant, Anticancer, Antibacterial, and Anti-inflammatory Activities : The pyrimidine nucleus, as found in this compound, plays a crucial role in various biological activities. Derivatives of pyrimidine have been synthesized and tested for their potential antioxidant, anticancer, antibacterial, and anti-inflammatory properties, underlining the broad spectrum of possible applications in pharmacology and medicine (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).

Nucleoside Interactions in Non-Aqueous Solutions

  • Hydrogen Bonding Interactions of Nucleosides : Studies on purines and pyrimidines, including compounds like this compound, in non-aqueous solutions like dimethyl sulfoxide, reveal hydrogen bonding interactions crucial for understanding nucleoside behavior in various environments (Katz & Penman, 1966).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific structure and properties. It could potentially interact with various biological targets, leading to different effects .

Safety and Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its biological activity, its potential use in drug discovery, and its physical and chemical properties .

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-12-4-5-15(10-13(12)2)23(20,21)19-9-6-14(11-19)22-16-17-7-3-8-18-16/h3-5,7-8,10,14H,6,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZBVPWPSMWSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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